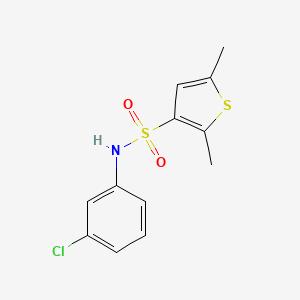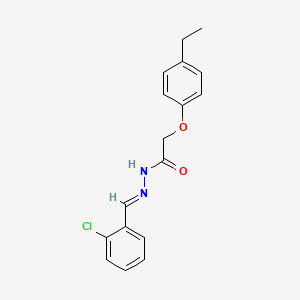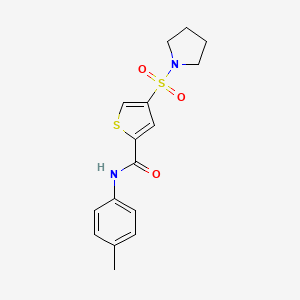
N-(3-chlorophenyl)-2,5-dimethylthiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonamides are a group of compounds characterized by the presence of a sulfonamide functional group, which consists of a sulfur atom, two oxygen atoms, and a nitrogen atom. Thiophenes are aromatic compounds that contain a five-membered ring with four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with ammonia or an amine. Thiophenes can be synthesized through several methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-diketone .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of sulfonamides and thiophenes depend on their specific structures and the conditions under which the reactions are carried out. Sulfonamides can undergo reactions such as hydrolysis, while thiophenes can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .Aplicaciones Científicas De Investigación
Sulfonamide Inhibitors: Therapeutic Applications
Sulfonamide compounds are a prominent class of synthetic bacteriostatic antibiotics that have been used for the therapy of bacterial infections caused by various microorganisms. They are recognized for their roles in treating diseases caused by bacteria and other microorganisms, with applications extending beyond antibacterial uses. Sulfonamides are utilized in several clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their utility spans across treating viral infections (as in the case of the HIV protease inhibitor amprenavir), cancer therapies, and Alzheimer’s disease medications. These compounds have proven their value over more than 100 years, demonstrating the ability to lead to highly valuable drugs and drug candidates for a multitude of conditions, such as cancer, glaucoma, inflammation, and dandruff among the most investigated ones (Gulcin & Taslimi, 2018).
Sulfonamides in Environmental and Health Impacts
Sulfonamides have also been widely used in medicine and veterinary medicine, notably for their growth promoter effects in livestock. This widespread use has led to the presence of sulfonamides in the environment, posing challenges for environmental health due to their persistence and potential to promote resistance in microorganisms. The environmental presence of sulfonamides, derived mainly from agricultural activities, has led to changes in microbial populations that could pose hazards to human health. This indicates a significant area of concern and research into the environmental impact and mitigation of sulfonamide pollution (Baran et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2,5-dimethylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c1-8-6-12(9(2)17-8)18(15,16)14-11-5-3-4-10(13)7-11/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYKXJXFTFFIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24813727 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-amino-1H-tetrazol-1-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5563745.png)
![1-(3,4-dimethylbenzyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5563749.png)
![(1S*,5R*)-3-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563759.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5563761.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5563769.png)
![N,N-dimethyl-4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5563770.png)
![1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2-piperazinone](/img/structure/B5563778.png)
![7-methoxy-N-3-pyridinyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5563785.png)
![4-({3-[2-(trifluoromethoxy)phenyl]isoxazol-5-yl}methyl)-1,4-oxazepan-6-ol](/img/structure/B5563789.png)

![3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5563805.png)
![2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5563810.png)